Disease Onset Acceleration in SOD1G93A ALS Mice: PRXS571 vs. ISRIB
In the transgenic SOD1G93A mouse model of ALS, treatment with PRXS571 led to a significant acceleration of disease onset compared to control animals. This outcome is in direct opposition to the effect of the prototypical eIF2B activator ISRIB, which was shown in prior work by the same research group to enhance survival of neurons expressing the ALS neurotoxic allele SOD1 G93A [1]. The study notes that PRXS571 and 2BAct both 'anticipated disease onset' [1].
| Evidence Dimension | Time to Disease Onset |
|---|---|
| Target Compound Data | Anticipated (accelerated) disease onset |
| Comparator Or Baseline | ISRIB: Neuroprotective; enhanced neuron survival |
| Quantified Difference | Directional change: Acceleration vs. Protection |
| Conditions | In vivo, transgenic SOD1G93A mouse model of ALS; chronic dosing via intraperitoneal injection (2 mg/kg, 5 days/week) |
Why This Matters
This class-level inference demonstrates that PRXS571 induces a functionally distinct, non-neuroprotective phenotype in an ALS model, making it a critical tool for investigating the role of ISR in neurodegeneration, as opposed to the protective profile of ISRIB.
- [1] Marlin E, Valencia M, Peregrín N, Ferrero R, Nicolás MJ, Vinueza-Gavilanes R, Pineda-Lucena A, Artieda J, Arrasate M, Aragón T. Pharmacological inhibition of the integrated stress response accelerates disease progression in an amyotrophic lateral sclerosis mouse model. Br J Pharmacol. 2024 Feb;181(3):495-508. doi: 10.1111/bph.16260. Epub 2023 Dec 7. PMID: 37823684. View Source
